molecular formula C21H23N3OS B2591829 3-(3,4-Dimethylphenyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea CAS No. 1396793-02-4

3-(3,4-Dimethylphenyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea

Cat. No.: B2591829
CAS No.: 1396793-02-4
M. Wt: 365.5
InChI Key: CGVFGXDAEIYVGT-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is a synthetic urea derivative designed for advanced pharmacological and biochemical screening. Its molecular architecture, incorporating a pyridinylmethyl group and a thiophenylethyl chain, suggests potential for targeted interaction with various enzyme systems and cellular receptors. Compounds with this scaffold are frequently investigated for their ability to modulate key inflammatory pathways . Research on analogous structures has shown promise in inhibiting critical enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the arachidonic acid cascade . Furthermore, the presence of heterocyclic elements common in kinase inhibition, this urea derivative represents a valuable chemical tool for researchers exploring novel therapeutic targets in areas such as oncology, immunology, and metabolic diseases. Its primary research value lies in its utility as a core structure for structure-activity relationship (SAR) studies, lead optimization, and high-throughput screening campaigns to discover new bioactive molecules.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-1-(pyridin-3-ylmethyl)-1-(2-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-16-7-8-19(13-17(16)2)23-21(25)24(11-9-20-6-4-12-26-20)15-18-5-3-10-22-14-18/h3-8,10,12-14H,9,11,15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVFGXDAEIYVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N(CCC2=CC=CS2)CC3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then coupled through urea formation. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reactive sites within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-(3,4-Dimethylphenyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(3,4-Dimethylphenyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea exerts its effects involves interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • **3-(3,4-Dimethylphenyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)amine
  • **3-(3,4-Dimethylphenyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)carbamate

Uniqueness

Compared to similar compounds, 3-(3,4-Dimethylphenyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea stands out due to its unique urea linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 3-(3,4-Dimethylphenyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea , with CAS number 1396793-02-4, is a member of a class of compounds known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Weight365.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A
SolubilityN/A

Antimicrobial Activity

Recent studies have indicated that urea derivatives, including compounds similar to This compound , exhibit significant antimicrobial properties. For instance, urea derivatives have been shown to inhibit the growth of various pathogens, including Staphylococcus aureus and Candida albicans .

Antimalarial Activity

Research has demonstrated that certain phenylurea derivatives possess potent antimalarial activity against Plasmodium falciparum. A related study highlighted that compounds with similar structural motifs achieved sub-micromolar potency against the chloroquine-resistant strain of P. falciparum . The selectivity index (SI) for these compounds was also favorable, indicating a lower toxicity to mammalian cells compared to their antimalarial efficacy.

The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways critical for pathogen survival. For example, docking studies suggest that urea groups can form hydrogen bonds with key residues in target proteins, thereby inhibiting their function .

Study on Antimalarial Efficacy

In a study conducted by Toviwek et al., several urea-substituted derivatives were synthesized and evaluated for their antimalarial activity. Among the tested compounds, one derivative exhibited an IC50 value of 0.47 µM against the P. falciparum 3D7 strain, demonstrating its potential as a lead compound for further development .

Cytotoxicity Assessment

In vitro cytotoxicity assays were performed using human HepG2 cell lines to assess the safety profile of these compounds. The results indicated that while some derivatives showed promising antimalarial activity, they also maintained a favorable selectivity index, suggesting they could be developed as safer therapeutic agents .

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